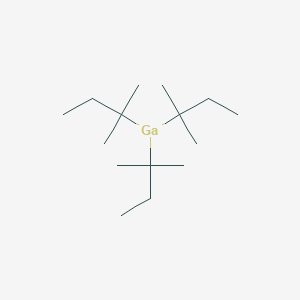
Tris(2-methylbutan-2-yl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-methylbutan-2-yl)gallane is a chemical compound with the molecular formula C15H33Ga It is an organogallium compound where gallium is bonded to three 2-methylbutan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylbutan-2-yl)gallane typically involves the reaction of gallium trichloride with 2-methylbutan-2-yl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
GaCl3+3LiC5H11→Ga(C5H11)3+3LiCl
The reaction is usually conducted at low temperatures to control the reactivity of the organolithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of the inert atmosphere to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Tris(2-methylbutan-2-yl)gallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The 2-methylbutan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Gallium oxides (e.g., Ga2O3).
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
Scientific Research Applications
Tris(2-methylbutan-2-yl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: Its potential use in biological systems is being explored, particularly in the context of gallium’s antimicrobial properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of gallium-containing materials, which have applications in electronics and optoelectronics.
Mechanism of Action
The mechanism by which Tris(2-methylbutan-2-yl)gallane exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, including enzymes and cellular membranes. The pathways involved may include:
Binding to active sites of enzymes: This can inhibit or modify enzyme activity.
Interaction with cellular membranes: This can alter membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-methylpropyl)gallane
- Tris(2-ethylhexyl)gallane
- Tris(2-methylpentan-2-yl)gallane
Uniqueness
Tris(2-methylbutan-2-yl)gallane is unique due to the specific steric and electronic effects imparted by the 2-methylbutan-2-yl groups. These effects can influence the compound’s reactivity and stability, making it distinct from other similar organogallium compounds.
Properties
CAS No. |
166331-93-7 |
|---|---|
Molecular Formula |
C15H33Ga |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
tris(2-methylbutan-2-yl)gallane |
InChI |
InChI=1S/3C5H11.Ga/c3*1-4-5(2)3;/h3*4H2,1-3H3; |
InChI Key |
LOQPUMUWUPTDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)[Ga](C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















